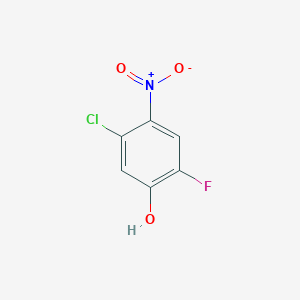

5-Chloro-2-fluoro-4-nitrophenol

Description

Significance of Substituted Nitrophenols in Contemporary Chemical Research

Substituted nitrophenols are of considerable interest in modern chemical research due to their versatile nature. They frequently serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. chemicalbook.com For instance, halogenated and nitrated phenols are recognized for their use in the production of pesticides and as precursors for various organic syntheses. researchgate.netdocumentsdelivered.com The presence of both electron-withdrawing (nitro and halogen groups) and electron-donating (hydroxyl group) substituents on the aromatic ring imparts a unique reactivity profile, making them valuable building blocks in organic synthesis. numberanalytics.com Furthermore, some halogenated nitrophenols have been investigated for their potential as biocides and food preservatives. nih.gov

Overview of Aromatic Substitution Patterns in Halogenated Phenolic Systems

The synthesis of specifically substituted phenols like 5-Chloro-2-fluoro-4-nitrophenol is governed by the principles of electrophilic aromatic substitution. The hydroxyl group (-OH) of phenol (B47542) is a strongly activating, ortho-, para-directing group. ucalgary.cabyjus.com This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to attack by electrophiles.

However, the presence of other substituents, such as halogens and nitro groups, which are deactivating and have their own directing effects, complicates the substitution pattern. Halogens are generally ortho-, para-directing but deactivating, while the nitro group is a strong deactivating and meta-directing group. The final substitution pattern on a phenol ring is a result of the combined directing effects of all substituents present. For instance, in the nitration of phenols, a mixture of ortho and para isomers is often obtained. byjus.com The synthesis of a polysubstituted phenol requires careful consideration of the order of substituent introduction to achieve the desired isomer.

Research Trajectory and Unaddressed Scientific Inquiries Pertaining to this compound

The research interest in this compound appears to be primarily focused on its role as a synthetic intermediate. For example, it is a precursor in the synthesis of more complex molecules with potential applications in medicinal chemistry, such as kinase inhibitors. acs.org While specific synthetic methods for its preparation are documented, a broader investigation into its unique chemical properties, reactivity, and potential applications beyond its role as an intermediate appears to be an area with limited publicly available research.

Further research could delve into the specific influence of the fluorine and chlorine atoms on the acidity and reactivity of the phenol. A detailed investigation into its crystal structure could provide valuable insights into intermolecular interactions. Moreover, exploring its potential biological activities, beyond its use as a building block, could uncover new applications for this compound.

Below is a table summarizing some of the known properties of this compound and a related isomer.

| Property | This compound | 2-Chloro-4-fluoro-5-nitrophenol (B1583476) |

| CAS Number | 1500154-08-4 bldpharm.comallfluoro.comsigmaaldrich.com | 84478-75-1 nih.gov |

| Molecular Formula | C6H3ClFNO3 sigmaaldrich.com | C6H3ClFNO3 nih.gov |

| Molecular Weight | 191.54 g/mol chemicalbook.com | 191.54 g/mol nih.gov |

| Appearance | Not specified | Light orange powder guidechem.com |

| Melting Point | Not specified | 105-108 °C guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoro-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNFVXKDLWKPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Fluoro 4 Nitrophenol

Influence of Halogen and Nitro Substituents on Aromatic Ring Reactivity

The presence of halogen and nitro substituents profoundly influences the electron density and, consequently, the chemical reactivity of the aromatic ring.

Substituents on an aromatic ring can exert their influence through two primary mechanisms: inductive effects and resonance effects. libretexts.orglibretexts.org The inductive effect involves the withdrawal or donation of electrons through the sigma (σ) bond, while the resonance effect involves the delocalization of pi (π) electrons. libretexts.orglibretexts.org

In 5-Chloro-2-fluoro-4-nitrophenol, both the halogen atoms (chlorine and fluorine) and the nitro group are electron-withdrawing. The halogens withdraw electron density from the benzene (B151609) ring via the inductive effect due to their high electronegativity. libretexts.orgopenstax.org The nitro group is a potent electron-withdrawing group, acting through both a strong inductive effect and a resonance effect. libretexts.orgresearchgate.net This resonance effect delocalizes the ring's π electrons onto the nitro group, creating a positive charge within the ring. openstax.org

The cumulative effect of these electron-withdrawing groups is a significant decrease in the electron density of the aromatic ring, a phenomenon known as deactivation. libretexts.org This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions, as it is less attractive to incoming electrophiles. minia.edu.eg The electron-withdrawing nature of these substituents makes the aromatic ring more electron-poor, which in turn destabilizes the carbocation intermediate formed during electrophilic substitution. openstax.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| -Cl (Chloro) | Electron-withdrawing | Electron-donating (weak) | Deactivating |

| -F (Fluoro) | Electron-withdrawing | Electron-donating (weak) | Deactivating |

| -NO₂ (Nitro) | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating |

While the electron-withdrawing groups deactivate the ring towards electrophiles, they paradoxically activate it for nucleophilic aromatic substitution (SNA r). youtube.comchemistrysteps.com This is because the decreased electron density makes the aromatic ring more electrophilic and thus more susceptible to attack by nucleophiles. youtube.com

The presence of a nitro group, particularly at the ortho or para position relative to the leaving group, is crucial for activating the ring towards nucleophilic attack. youtube.comchemistrysteps.com The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.comnih.gov In this compound, the nitro group is para to the fluorine atom and meta to the chlorine atom. The fluorine atom is generally a better leaving group in S NAr reactions compared to other halogens, further enhancing the compound's reactivity towards nucleophiles. youtube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized carbanion, followed by the elimination of the leaving group. chemistrysteps.com

Oxidative and Reductive Transformations of the Nitrophenol Moiety

The nitrophenol portion of the molecule is susceptible to both oxidation and reduction, leading to a variety of derivatives.

The reduction of the nitro group is a fundamental transformation in organic synthesis. This process can be achieved through various methods, including catalytic hydrogenation and chemical reduction. numberanalytics.commasterorganicchemistry.com

Catalytic hydrogenation typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. masterorganicchemistry.com This method is widely used for the reduction of aromatic nitro compounds to their corresponding amines. masterorganicchemistry.com

Chemical reduction can be accomplished using various reducing agents. numberanalytics.com Common reagents include metals like iron, tin, or zinc in the presence of an acid (e.g., HCl). masterorganicchemistry.com Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can also be employed, with the latter being a stronger reducing agent. numberanalytics.com The reduction of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov The mechanism can involve either a radical pathway with single electron transfers or a two-electron hydride transfer process. nih.gov

A study involving the reduction of a related nitro compound, which was a precursor in the synthesis of a kinase inhibitor, utilized iron powder in an aqueous ammonium (B1175870) chloride solution and ethanol. acs.org This highlights a practical application of nitro group reduction in multi-step organic synthesis.

| Method | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Amine |

| Chemical Reduction (Metal/Acid) | Fe, Sn, or Zn with HCl | Amine |

| Chemical Reduction (Hydrides) | LiAlH₄ or NaBH₄ | Amine or Hydroxylamine |

| Electrochemical Reduction | Cathodic reduction in an electrochemical cell | Amine |

The oxidative degradation of nitrophenols is an important area of research, particularly in the context of environmental remediation. Advanced oxidation processes, such as Fenton oxidation, are often employed for this purpose. Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), generates highly reactive hydroxyl radicals (•OH) that can mineralize organic pollutants. nih.gov

Studies on the degradation of p-nitrophenol have shown that the process is influenced by factors such as the concentrations of the nitrophenol, iron, and hydrogen peroxide, as well as temperature. nih.gov The degradation pathway involves a series of oxidation steps, ultimately leading to the mineralization of the organic compound into carbon dioxide, water, and inorganic ions. nih.gov The nitro group itself can be converted to nitrite (B80452) and nitrate (B79036) ions during the oxidation process. nih.gov The characterization of intermediate products is often performed using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

Acidity and Proton Transfer Dynamics in Solution-Phase Reactions of this compound

The acidity of a phenol (B47542) is determined by the stability of its conjugate base, the phenoxide ion. The presence of electron-withdrawing groups on the aromatic ring increases the acidity of the phenol by stabilizing the negative charge of the phenoxide ion through inductive and/or resonance effects. quora.com

In this compound, the chloro, fluoro, and nitro groups all contribute to increasing its acidity compared to unsubstituted phenol. quora.comtestbook.com The nitro group, being a strong electron-withdrawing group, has the most significant acid-strengthening effect, especially when located at the ortho or para position, where it can delocalize the negative charge of the phenoxide ion through resonance. stackexchange.comdoubtnut.com The halogens also contribute to acidity through their inductive electron withdrawal. libretexts.org

It is important to note that intramolecular hydrogen bonding can also influence acidity. For instance, in ortho-nitrophenol, intramolecular hydrogen bonding between the hydroxyl group and the nitro group can make the removal of the proton more difficult, thereby decreasing its acidity compared to the para isomer. stackexchange.comdoubtnut.com In the case of this compound, the hydroxyl group is ortho to both a chlorine and a fluorine atom, which could potentially lead to intramolecular hydrogen bonding.

The acidity of substituted phenols can be quantified by their pKa values. A lower pKa value indicates a stronger acid. Experimental pKa values for various nitrophenols show that para-nitrophenol is generally more acidic than ortho- and meta-nitrophenols. stackexchange.com

Iv. Advanced Spectroscopic Characterization of 5 Chloro 2 Fluoro 4 Nitrophenol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a multi-substituted aromatic compound such as 5-Chloro-2-fluoro-4-nitrophenol, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental map of the hydrogen and carbon atoms in a molecule. In this compound, the aromatic ring possesses two protons and six carbons, each in a unique electronic environment due to the influence of the chloro, fluoro, nitro, and hydroxyl substituents.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region (typically 7.0-9.0 ppm) for the two aromatic protons. The chemical shifts are influenced by the electronic nature of the adjacent and para substituents. The electron-withdrawing nitro group will significantly deshield nearby protons, shifting their signals downfield. The hydroxyl group's proton will appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, though typically found between 3 and 8 ppm for phenols. libretexts.org

The ¹³C NMR spectrum will display six unique signals for the aromatic carbons. The carbon atoms directly attached to electronegative substituents (C-OH, C-F, C-Cl, C-NO₂) will have their chemical shifts significantly altered. The C-F bond, in particular, will introduce characteristic splitting in the ¹³C spectrum due to carbon-fluorine coupling.

While specific spectral data for this compound is not widely published, analysis of its analogues provides a strong basis for predicting its spectral features. The following table summarizes observed chemical shifts for related nitrophenol compounds.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|---|

| Phenol (B47542) | CDCl₃ | 7.18-7.30 (m, 2H), 6.94-6.78 (m, 3H), 5.30 (s, br, 1H) rsc.org | 155.4, 129.5, 120.6, 115.2 rsc.org |

| 4-Chlorophenol | CDCl₃ | 7.19 (d, 2H), 6.77 (d, 2H), 4.87 (s, br, 1H) rsc.org | 154.2, 129.4, 125.5, 116.6 rsc.org |

| 2-Fluoro-4-nitrophenol (B1220534) | - | Data not fully available chemicalbook.com | Data not fully available |

| 5-Fluoro-2-nitrophenol | - | Data not fully available chemicalbook.com | Data not fully available |

| 2-Chloro-4-nitrophenol (B164951) | - | Data not fully available spectrabase.com | 152.9, 140.9, 126.8, 126.3, 120.1, 118.9 |

| 2-Chloro-5-nitrophenol | - | Data not fully available chemicalbook.com | Data not fully available |

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in a molecule. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making this technique particularly powerful. For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom.

The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. The position of the fluorine at C-2, ortho to the hydroxyl group and meta to the nitro group, will dictate its chemical shift. Furthermore, this fluorine atom will exhibit coupling to the adjacent aromatic proton (H-3), resulting in a doublet in the ¹⁹F spectrum (and a corresponding splitting of the H-3 signal in the ¹H spectrum). This coupling (³JHF) is crucial for confirming the relative positions of the fluorine and hydrogen atoms on the aromatic ring.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. In a COSY spectrum of this compound, a cross-peak would be expected between the two aromatic protons, confirming their adjacent positions on the ring. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. HMBC is particularly powerful for identifying the connectivity around non-protonated (quaternary) carbons. For instance, correlations would be seen from the aromatic protons to the carbons bearing the -OH, -Cl, -F, and -NO₂ groups, confirming their placement on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It can be used to confirm through-space proximities, such as between the hydroxyl proton and the proton at the C-6 position.

The application of these 2D NMR techniques provides a comprehensive and definitive picture of the molecular structure, leaving no ambiguity in the assignment of atoms and substituents. mnstate.eduacs.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the molecular vibrations of a compound. These methods are highly sensitive to the presence of specific functional groups, which have characteristic vibrational frequencies. They also provide information on molecular symmetry and intermolecular interactions.

Each functional group in this compound has a distinct vibrational signature that can be identified in the FT-IR and Raman spectra.

-OH Group: The O-H stretching vibration is one of the most characteristic in an IR spectrum, typically appearing as a strong, broad band in the region of 3200-3600 cm⁻¹. pressbooks.pub Its broadness is indicative of hydrogen bonding.

-NO₂ Group: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (νas) typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch (νs) between 1300 and 1370 cm⁻¹. nih.gov These are usually strong absorptions in both IR and Raman spectra.

C-Cl Group: The carbon-chlorine stretching vibration generally appears in the 800-550 cm⁻¹ region of the spectrum. researchgate.net The exact position can be influenced by the substitution pattern on the aromatic ring.

C-F Group: The carbon-fluorine stretch is typically a strong absorption in the IR spectrum, found in the range of 1350-1000 cm⁻¹.

The following table summarizes the characteristic vibrational frequencies for key functional groups found in nitrophenols and their halogenated analogues.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|---|

| -OH | O-H Stretch | 3200-3600 (Broad) | Phenols pressbooks.pub |

| -NO₂ | Asymmetric Stretch | 1500-1570 | Nitrophenols nih.gov |

| -NO₂ | Symmetric Stretch | 1300-1370 | Nitrophenols bldpharm.com |

| C-Cl | C-Cl Stretch | 550-850 | Chlorinated Aromatics researchgate.net |

| C-F | C-F Stretch | 1000-1350 | Fluorinated Aromatics nih.gov |

| Aromatic C=C | Ring Stretch | 1450-1600 | Phenols pressbooks.pub |

The precise frequencies and shapes of vibrational bands can offer deeper insights into the molecule's three-dimensional structure and how it interacts with neighboring molecules. In this compound, intramolecular hydrogen bonding between the phenolic -OH group and the ortho-nitro group is possible, similar to what is observed in 2-nitrophenol. nih.gov This interaction would cause a shift in the O-H stretching frequency to a lower wavenumber and a sharpening of the band compared to a molecule where only intermolecular hydrogen bonding occurs.

Furthermore, the vibrational spectra can be affected by the planarity of the molecule. The degree of twisting of the nitro group out of the plane of the benzene (B151609) ring can influence the electronic conjugation and, consequently, the frequencies of the nitro and aromatic ring vibrations. nih.gov Comparative studies using both FT-IR and Raman spectroscopy can be particularly revealing, as the selection rules for the two techniques differ. Vibrations that are symmetric tend to be strong in Raman spectra, while asymmetric vibrations are often stronger in IR, providing complementary data for a full vibrational analysis. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation of its ions. For substituted nitrophenols, techniques like electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly employed. bldpharm.comnih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound, the molecular formula is C₆H₃ClFNO₃. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹H, ¹²C, ³⁵Cl, ¹⁹F, ¹⁴N, and ¹⁶O). While specific experimental HRMS data for this compound is not widely published, the calculated value serves as a benchmark for its identification.

Table 1: Theoretical Isotopic Mass Data for this compound

| Molecular Formula | Isotope | Exact Mass (Da) |

|---|---|---|

| C₆H₃³⁵ClFNO₃ | [M] | 190.97855 |

This table presents calculated theoretical values. Experimental verification is required for confirmation.

The presence of chlorine results in a characteristic isotopic pattern, with the [M+2] peak (containing the ³⁷Cl isotope) expected to have an intensity approximately one-third of the monoisotopic [M] peak (containing ³⁵Cl). This pattern is a key signature for chlorine-containing compounds in mass spectrometry.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion [M]⁻ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. synquestlabs.com The resulting fragmentation pattern offers a roadmap of the molecule's structure.

Although a specific experimental MS/MS spectrum for this compound is not available in the surveyed literature, a plausible fragmentation pathway can be predicted based on the known behavior of nitrophenols and related aromatic compounds. chemicalbook.comnih.gov In negative ion mode, the phenolate (B1203915) ion ([M-H]⁻) would be the precursor.

Predicted Fragmentation Pathways:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (46 Da), leading to a significant fragment ion.

Loss of CO: Subsequent fragmentation could involve the loss of carbon monoxide (28 Da).

Loss of Cl or F: Cleavage of the carbon-halogen bonds can also occur.

Table 2: Predicted Key Fragment Ions in MS/MS for this compound ([M-H]⁻ Precursor)

| Precursor Ion (m/z) | Predicted Fragment | Mass Loss (Da) | Predicted Fragment m/z |

|---|---|---|---|

| 189.97 | [M-H-NO₂]⁻ | 46.01 | 143.96 |

| 189.97 | [M-H-NO]⁻ | 30.01 | 159.96 |

This table is based on predictive analysis from general fragmentation rules and requires experimental validation.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The absorption characteristics are dictated by the presence of chromophores—parts of the molecule that absorb light. In this compound, the key chromophore is the nitrophenol system.

The UV-Vis spectrum of nitrophenols is highly sensitive to pH. researchgate.netresearchgate.net In acidic or neutral solution, the compound exists in its protonated phenol form. In basic solution, it deprotonates to form the phenolate ion. This conversion leads to a significant red-shift (bathochromic shift) in the main absorption band, as the phenolate ion has a more extended system of conjugation, lowering the energy gap for electronic transitions. allfluoro.comchemicalbook.com For example, 4-nitrophenol (B140041) absorbs at around 317 nm in neutral solution, but its corresponding phenolate absorbs strongly at approximately 400 nm. allfluoro.comchemicalbook.com

While the specific UV-Vis spectrum for this compound is not documented in the reviewed sources, its spectral behavior can be inferred from its structure and comparison with analogues. The presence of the nitro group and the aromatic ring constitutes the primary chromophore responsible for π→π* transitions. The chlorine and fluorine atoms act as auxochromes, which can modify the absorption maxima (λmax) and intensity.

Table 3: Typical UV-Vis Absorption Data for Analogous Nitrophenols

| Compound | Solvent/pH | λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | Water (acidic/neutral) | ~317 | ~10,000 | allfluoro.com, chemicalbook.com |

| 4-Nitrophenolate | Water (basic) | ~400 | ~18,000 | allfluoro.com, chemicalbook.com |

| 2-Nitrophenol | Water | ~351 (S₀→S₁) | - | |

| 5-Chloro-2-nitrophenol | Not Specified | Not Specified | Not Specified |

The data for this compound is not available and is included for structural comparison. It is expected to exhibit similar pH-dependent shifts.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

No published crystal structure for this compound is currently available. However, analysis of closely related structures, such as 5-chloro-2-nitrophenol, provides insight into the likely solid-state conformation. In the crystal structure of 5-chloro-2-nitrophenol, the asymmetric unit contains two independent molecules. A strong intramolecular hydrogen bond is observed between the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring (S(6) motif). The nitro group is nearly coplanar with the benzene ring.

It is highly probable that this compound would also exhibit a planar or near-planar conformation, stabilized by a similar intramolecular hydrogen bond between the hydroxyl group at position 1 and the nitro group at position 4. The crystal packing would be governed by a combination of intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and π–π stacking interactions between the aromatic rings.

Table 4: Crystallographic Data for the Analogue 5-Chloro-2-nitrophenol

| Parameter | 5-Chloro-2-nitrophenol |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5390 (15) |

| b (Å) | 8.1640 (16) |

| c (Å) | 13.132 (3) |

| α (°) | 94.75 (3) |

| β (°) | 96.48 (3) |

| γ (°) | 116.46 (3) |

| Volume (ų) | 710.9 (2) |

| Z | 4 |

| Key Feature | Intramolecular O—H···O hydrogen bond |

| Reference | |

This data is for a structural analogue and is presented for illustrative purposes.

V. Computational Chemistry and Quantum Mechanical Studies on 5 Chloro 2 Fluoro 4 Nitrophenol

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Molecular Geometry Optimization

The precise three-dimensional arrangement of atoms in 5-Chloro-2-fluoro-4-nitrophenol is fundamental to understanding its chemical behavior. Computational methods like Density Functional Theory (DFT) and the ab initio Hartree-Fock (HF) method are powerful tools for determining the most stable molecular geometry. researchgate.net These calculations aim to find the minimum energy conformation of the molecule in the gas phase.

The DFT method, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govsemanticscholar.org The Hartree-Fock method, while being a more fundamental ab initio approach, often requires correction for electron correlation effects. researchgate.net A basis set, which is a set of mathematical functions used to build the molecular orbitals, is a crucial component of these calculations. For molecules containing halogens and nitro groups, Pople-style basis sets such as 6-311++G(d,p) are commonly employed to achieve reliable results. researchgate.netresearchgate.net

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is reached. The resulting optimized structure represents the equilibrium geometry of an isolated molecule. These optimized parameters are crucial for subsequent calculations of other molecular properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.74 Å |

| C-F | 1.35 Å | |

| C-N | 1.47 Å | |

| N-O (nitro) | 1.23 Å | |

| C-O (hydroxyl) | 1.36 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C-F | 118.8° | |

| C-C-N | 119.2° | |

| O-N-O | 124.5° |

Note: The values in this table are representative and based on calculations for structurally similar compounds.

Prediction of Spectroscopic Properties Through Theoretical Methods

Theoretical vibrational analysis is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Following geometry optimization, harmonic vibrational frequencies can be calculated using the same DFT or HF methods. nih.gov These calculations predict the frequencies of the fundamental modes of vibration.

Each calculated frequency corresponds to a specific normal mode of vibration, which describes the collective motion of the atoms. A Normal Mode Analysis, often accompanied by Potential Energy Distribution (PED) analysis, allows for the assignment of these calculated frequencies to specific types of vibrations, such as stretching, bending, or torsional motions of functional groups within the molecule. researchgate.net For instance, the characteristic stretching vibrations of the O-H, N-O, C-Cl, and C-F bonds can be precisely identified. Theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations, leading to better agreement with experimental data. researchgate.net

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| O-H stretch | 3550 | Hydroxyl group stretching |

| C-H stretch (aromatic) | 3100 | Aromatic C-H stretching |

| N-O asymmetric stretch | 1580 | Nitro group asymmetric stretching |

| C=C stretch (aromatic) | 1520 | Aromatic ring stretching |

| N-O symmetric stretch | 1350 | Nitro group symmetric stretching |

| C-F stretch | 1250 | Carbon-Fluorine stretching |

| C-Cl stretch | 750 | Carbon-Chlorine stretching |

Note: These are typical frequency ranges and specific values can vary based on the computational method and basis set used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. researchgate.netnih.gov

These calculations are typically performed on the optimized molecular geometry. The predicted chemical shifts are reported relative to a standard, usually Tetramethylsilane (TMS). Comparing the theoretically predicted NMR spectra with experimentally obtained data serves as a stringent test of the accuracy of the calculated molecular structure and electronic distribution. nih.gov Discrepancies can often be attributed to solvent effects or intermolecular interactions present in the experimental conditions but not accounted for in the gas-phase calculations.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (GIAO Method)

| Atom | Predicted Chemical Shift (ppm) |

| H (hydroxyl) | ~10.5 |

| H (aromatic) | 7.0 - 8.5 |

| C-OH | ~155 |

| C-Cl | ~120 |

| C-F | ~160 (with C-F coupling) |

| C-NO₂ | ~145 |

| C (aromatic) | 115 - 130 |

Note: The values are estimates based on data for similar compounds. Experimental values can be influenced by solvent and concentration.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the electronic absorption spectra of molecules. mdpi.com It allows for the calculation of the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region.

The output of a TD-DFT calculation includes the absorption wavelength (λmax), the oscillator strength (f), and the nature of the electronic transition (e.g., from which occupied orbital to which unoccupied orbital). The oscillator strength is a theoretical measure of the intensity of the absorption band. These predictions are invaluable for understanding the photophysical properties of the molecule and for interpreting experimental UV-Vis spectra. For nitrophenols, the transitions often involve charge transfer from the phenol (B47542) ring to the nitro group. mdpi.comnsf.gov

Table 4: Predicted UV-Vis Absorption Maxima for this compound (TD-DFT)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| ~350 | > 0.1 | HOMO -> LUMO |

| ~280 | > 0.1 | HOMO-1 -> LUMO |

Note: These values are representative and can be influenced by the choice of functional, basis set, and solvent model.

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Electronic Structure

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic structure and reactivity of a molecule. semanticscholar.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the presence of the electron-withdrawing nitro group and halogen atoms significantly influences the energies of these frontier orbitals.

Table 5: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | ~ -7.0 |

| LUMO Energy | ~ -3.5 |

| HOMO-LUMO Energy Gap | ~ 3.5 |

Note: These values are illustrative and depend on the level of theory used.

Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. Blue regions, conversely, indicate areas of positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and positive potential around the hydroxyl hydrogen and the aromatic ring hydrogens, providing a clear picture of its reactive behavior. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational landscape of a molecule and its interactions with its environment.

For this compound, a key conformational feature would be the orientation of the hydroxyl (-OH) and nitro (-NO₂) groups relative to the benzene (B151609) ring. The planarity of the molecule is influenced by the steric and electronic effects of the substituents. It is expected that the molecule would exhibit a largely planar conformation to maximize π-conjugation, but with some out-of-plane torsion of the nitro and hydroxyl groups.

Intermolecular interactions are crucial in determining the bulk properties of the compound. In a condensed phase, this compound would likely form strong intermolecular hydrogen bonds via its hydroxyl group, acting as a hydrogen bond donor, and the nitro group, acting as a hydrogen bond acceptor. The chlorine and fluorine atoms would also participate in weaker halogen bonding and dipole-dipole interactions.

While specific interaction energy data for this compound is not available, studies on similar compounds can provide an estimate of the strength of these interactions. For instance, computational studies on dichlorophenols and nitrophenols have quantified the energetic contributions of hydrogen bonding and other non-covalent interactions.

Table 1: Postulated Intermolecular Interaction Energies for this compound Based on Analogous Compounds

| Interaction Type | Interacting Groups | Estimated Energy Range (kcal/mol) |

| Hydrogen Bonding | -OH (donor) with -NO₂ (acceptor) | -5 to -8 |

| Halogen Bonding | -Cl with electronegative atoms | -1 to -3 |

| Dipole-Dipole | Polar groups (-NO₂, -F, -Cl) | -2 to -5 |

| π-π Stacking | Aromatic rings | -2 to -4 |

Note: These values are estimations based on computational studies of related phenolic compounds and are intended for illustrative purposes only. Actual values for this compound would require specific calculations.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, crucially, transition states, which represent the energy barriers to reaction.

The reactivity of this compound is expected to be dominated by the interplay of its functional groups. The electron-withdrawing nature of the nitro, chloro, and fluoro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution. Conversely, the hydroxyl group can be deprotonated, and the nitro group can be reduced.

A likely reaction to be studied computationally is the reaction with hydroxyl radicals (•OH), a key process in atmospheric and aqueous degradation. Theoretical studies on the reaction of •OH with other chloronitrophenols have shown that the reaction can proceed via addition to the aromatic ring or hydrogen abstraction from the hydroxyl group. The positions of the substituents on the ring will dictate the preferred sites of •OH attack.

The calculation of transition state geometries and their corresponding activation energies is a cornerstone of these studies. For instance, in a hypothetical nucleophilic substitution reaction, DFT calculations could model the approach of a nucleophile, the formation of a Meisenheimer complex (a key intermediate), and the departure of a leaving group.

Table 2: Hypothetical Transition State Analysis for a Reaction of this compound

| Reaction Type | Reactants | Postulated Transition State Features | Estimated Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution | This compound + Nucleophile | Partial bond formation between nucleophile and carbon; partial bond breaking of a leaving group. | 15 - 25 |

| Reduction of Nitro Group | This compound + Reducing Agent | Elongation of the N-O bonds; interaction with the reducing agent. | Varies with reducing agent |

| Reaction with •OH | This compound + •OH | Formation of a partial bond between •OH and a ring carbon or the hydroxyl hydrogen. | 5 - 15 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from specific computational studies on this compound. The activation energies are rough estimates based on similar reactions.

Vi. Synthetic Utility of 5 Chloro 2 Fluoro 4 Nitrophenol in Advanced Organic Synthesis

Precursor Role in the Synthesis of Complex Organic Scaffolds

The unique arrangement of reactive sites on 5-Chloro-2-fluoro-4-nitrophenol makes it an ideal precursor for the synthesis of various heterocyclic scaffolds, which are core components of many biologically active molecules. The true utility of such a multi-reactive compound is realized in Heterocyclic Oriented Synthesis (HOS), where its functional groups can be sequentially modified to build complex, fused ring systems.

A closely related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been successfully employed as a building block in the solid-phase synthesis of diverse nitrogen-containing heterocycles. nih.gov This work demonstrates a pathway that can be conceptually applied to this compound. The process typically involves:

Immobilization: Attaching the precursor to a solid support, often via its hydroxyl or a carboxyl group.

Substitution: Displacement of one of the halogen atoms (typically the more reactive fluorine) via nucleophilic aromatic substitution (SNAr).

Reduction: Conversion of the nitro group to an amine.

Cyclization: Intramolecular reaction of the newly formed amine with another functional group to form the heterocyclic ring.

Following this logic, this compound can serve as a starting point for a variety of important heterocyclic cores. For instance, reaction with an appropriate diamine following nitro reduction could lead to the formation of benzimidazoles or benzodiazepinediones. nih.gov Similarly, other ring systems like quinoxalinones and benzotriazoles are accessible through the careful selection of reagents and reaction conditions. nih.gov The principle has also been demonstrated where other chloro-nitro aromatic compounds, like 4-chloro-3-nitrocoumarin, serve as precursors for constructing fused pyrrole (B145914) rings through reductive coupling and cyclization. rsc.org

Utilization as a Building Block in Multi-Step Chemical Transformations

Beyond forming the initial scaffold, this compound functions as a key building block that is incorporated into larger molecules through multi-step reaction sequences. Its value lies in the ability to introduce a specific pattern of substitution—chloro, fluoro, and a masked amino group (via the nitro group)—onto an aromatic ring, which becomes part of the final target structure.

The reactivity of the compound is dictated by its functional groups:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is particularly susceptible to displacement by nucleophiles due to activation by the ortho- and para-directing nitro group. This allows for the formation of ether or amine linkages. For example, in the synthesis of kinase inhibitors, a selective SNAr reaction between a pyrazole (B372694) derivative and 4-amino-2-fluorophenol (B116865) is a key step. acs.org A similar reaction with 2-fluoro-4-nitrophenol (B1220534) was also explored, highlighting the utility of this substitution pattern. acs.org

Nitro Group Reduction: The nitro group is readily reduced to an amino group, which can then participate in a wide array of subsequent reactions, including amide bond formation, diazotization, or further cyclizations.

Hydroxyl Group Chemistry: The phenolic hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation, providing another handle for molecular elaboration.

An example of a multi-step synthesis involving a similar building block is the preparation of 4-chloro-2-fluoro-5-nitroacetophenone, a key intermediate for the antiviral drug Pibrentasvir. google.com The synthesis starts from m-fluoroaniline and proceeds through several steps, including Friedel-Crafts acylation and a Sandmeyer reaction, demonstrating how a substituted aromatic ring is assembled and modified. google.com

| Transformation Type | Reagents/Conditions | Resulting Structure/Functionality | Relevance to this compound |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols with a base (e.g., K₂CO₃, DIPEA) | Formation of diaryl ethers, anilines, or thioethers by displacing the fluorine atom. | A primary method to link the nitrophenol core to other parts of a target molecule. acs.org |

| Nitro Group Reduction | Fe/HCl, SnCl₂, H₂/Pd-C | Conversion of -NO₂ to a reactive -NH₂ group. | Unmasks an amino group for subsequent amide coupling or cyclization reactions. nih.gov |

| Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuCl | Replacement of an amino group (derived from the nitro group) with a chlorine atom. | Allows for modification of the substitution pattern on the aromatic ring. google.com |

| Friedel-Crafts Acylation | Acylating agent with a Lewis acid catalyst. | Introduction of a ketone group onto the aromatic ring. | Can be used to build complexity on related aniline (B41778) precursors before nitration. google.com |

Applications in the Development of Novel Materials with Tailored Chemical Properties

The incorporation of highly functionalized monomers like this compound into polymers or other materials can impart specific, tailored properties. The presence of halogens and a polar nitro group can influence characteristics such as thermal stability, solubility, flame retardancy, and electronic properties.

While direct applications of this compound in materials science are not extensively documented, the utility of related compounds provides a strong indication of its potential.

Polymers: Fluorinated aromatic compounds are known to enhance the thermal stability and chemical resistance of polymers. The phenol (B47542) group provides a reactive site for incorporation into polymer backbones, such as in polyethers or polyesters. The pendant chloro and nitro groups could then be used for post-polymerization modification, allowing for the attachment of other functional moieties or for cross-linking the polymer chains.

Dyes and Pigments: Nitrophenols are classic precursors for dyes and pigments. The specific combination of substituents in this compound would affect the chromophore's electronic structure, influencing its color and stability. A related isomer, 2-Chloro-4-fluoro-5-nitrophenol (B1583476), is noted for its utility in the synthesis of dyes and pigments, suggesting a similar application for this compound. chemimpex.com

Electronic Materials: Aromatic nitro compounds can act as electron-acceptors. Materials containing this moiety may exhibit interesting electronic or optical properties, potentially finding use in the development of organic semiconductors or nonlinear optical materials.

The versatility of this building block allows for its potential inclusion in a variety of material frameworks where its unique electronic and reactive profile can be exploited to achieve desired performance characteristics.

Contribution to the Synthesis of Specialty Chemicals for Research and Industrial Applications

This compound serves as an essential intermediate in the synthesis of a variety of specialty chemicals, particularly for the pharmaceutical and agrochemical industries. chemimpex.com Its utility stems from its role as a precursor to complex molecules that require a specific substitution pattern on an aromatic ring.

In the pharmaceutical sector, this compound and its close isomers are building blocks for synthesizing active pharmaceutical ingredients (APIs). For example, substituted fluorophenols are key components in the synthesis of modern kinase inhibitors used in oncology. acs.org These inhibitors often feature a substituted phenoxy group linked to a heterocyclic core, a structure readily accessible from this compound via an SNAr reaction. The synthesis of Pibrentasvir, an antiviral agent, relies on a key intermediate, 4-chloro-2-fluoro-5-nitroacetophenone, which underscores the importance of this specific substitution pattern in drug development. google.com

In the agrochemical industry, halogenated nitrophenols are precursors to herbicides and pesticides. chemimpex.com The functional groups on this compound can be transformed to create molecules that exhibit potent biological activity for crop protection. The demand for such intermediates is driven by the continuous need for new and effective agrochemical solutions. innospk.com

| Industry | Application Area | Example of Derived Specialty Chemical Type | Synthetic Role of the Precursor |

|---|---|---|---|

| Pharmaceutical | Oncology | Kinase Inhibitors (e.g., for TAM, MET) acs.org | Provides the substituted phenoxy moiety, often attached via SNAr reaction. |

| Pharmaceutical | Antivirals | Hepatitis C Inhibitors (e.g., Pibrentasvir) google.com | Serves as a precursor to key substituted acetophenone (B1666503) intermediates. |

| Pharmaceutical | Anti-inflammatory Agents | Analgesics and Anti-inflammatory drugs chemimpex.com | Acts as a core building block for the final active molecule. |

| Agrochemical | Crop Protection | Herbicides and Pesticides chemimpex.com | Forms the structural basis for new herbicidal or pesticidal compounds. |

| Chemical | Dyes and Pigments | Azo Dyes, Sulfur Dyes | Functions as a diazo component (after reduction) or as a core chromophore structure. chemimpex.com |

Vii. Analytical Methodologies for Isolation, Separation, and Quantification of 5 Chloro 2 Fluoro 4 Nitrophenol

Gas Chromatography (GC) Techniques for Separation and Detection

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 5-Chloro-2-fluoro-4-nitrophenol. However, the inherent polarity of the phenolic group can lead to poor peak shape and reduced sensitivity on common GC columns. researchgate.net Therefore, derivatization is often employed to improve its chromatographic behavior. researchgate.netphenomenex.com

Gas chromatography with a flame ionization detector (GC-FID) is a widely used method for the analysis of organic compounds. While underivatized phenols can be analyzed by GC-FID, derivatization is often preferred to enhance volatility and improve peak symmetry. epa.gov The FID provides good sensitivity for carbon-containing compounds, making it a suitable detector for the analysis of this compound, particularly after derivatization. The response of the FID is proportional to the number of carbon atoms in the analyte, offering a predictable and consistent signal. For quantitative analysis, calibration curves are generated using standards of the derivatized compound. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it an invaluable tool for the analysis of this compound. thermofisher.com GC-MS provides not only quantitative data but also structural information, allowing for unambiguous identification of the compound even in complex mixtures. nih.gov The mass spectrum of this compound or its derivative will show a unique fragmentation pattern that can be used for its definitive identification by comparison with spectral libraries or reference standards. youtube.com Selected ion monitoring (SIM) can be used to enhance the sensitivity and selectivity of the analysis by monitoring only the characteristic ions of the target compound. nih.gov

To overcome the challenges associated with the direct analysis of phenolic compounds by GC, several derivatization techniques are employed. phenomenex.comjfda-online.com These methods aim to convert the polar hydroxyl group into a less polar, more volatile functional group. phenomenex.com

Methylation: This technique involves the conversion of the phenolic hydroxyl group to a methyl ether. Reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be used for this purpose. nih.govnih.gov Methylated derivatives are generally more volatile and exhibit improved chromatographic behavior. nih.gov EPA Method 8041A includes methylation as a derivatization option for the analysis of phenols. epa.gov

Pentafluorobenzyl Bromide (PFBBr) Derivatization: This method forms pentafluorobenzyl ether derivatives, which are highly sensitive to electron capture detection (ECD). nih.govsigmaaldrich.com The reaction is typically carried out in the presence of a base, such as potassium carbonate. epa.gov This technique is particularly useful for trace-level analysis of halogenated phenols. nih.govresearchgate.net The resulting PFB ether derivatives can be effectively separated and quantified by GC-ECD or GC-MS. nih.govnih.gov

Fluoroacylation: Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) can be used to form fluoroacyl esters of phenols. These derivatives are highly volatile and provide excellent sensitivity with an electron capture detector.

Acetylation: Acetylation converts the phenolic hydroxyl group into an acetate (B1210297) ester using reagents like acetic anhydride. mdpi.com This derivatization can be performed directly in aqueous samples, simplifying the sample preparation process. nih.govtandfonline.com The resulting acetate esters are more stable and have better chromatographic properties than the parent phenols. tandfonline.com

Table 1: Comparison of Derivatization Techniques for GC Analysis

| Derivatization Technique | Reagent Example | Derivative Formed | Detector Compatibility | Advantages |

| Methylation | Diazomethane, Trimethylsilyldiazomethane | Methyl ether | FID, MS | Improved volatility and peak shape. |

| Pentafluorobenzyl Bromide (PFBBr) Derivatization | Pentafluorobenzyl bromide | Pentafluorobenzyl ether | ECD, MS | High sensitivity for trace analysis. nih.gov |

| Fluoroacylation | Heptafluorobutyric anhydride (HFBA) | Fluoroacyl ester | ECD, MS | High volatility and sensitivity. |

| Acetylation | Acetic anhydride | Acetate ester | FID, MS | Can be performed in aqueous media, stable derivatives. nih.govtandfonline.com |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of non-volatile or thermally labile compounds, making it well-suited for this compound. researchgate.net Reversed-phase HPLC with a C18 column is commonly employed, where the separation is based on the compound's hydrophobicity. researchgate.netosti.gov

A typical mobile phase for the analysis of nitrophenols consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comnih.gov The pH of the mobile phase is a critical parameter that affects the retention time of phenolic compounds. By adjusting the pH, the ionization of the phenolic hydroxyl group can be controlled, thereby influencing its interaction with the stationary phase. nih.gov Detection is usually performed using a UV-Vis detector, often a diode array detector (DAD), which can monitor multiple wavelengths simultaneously and provide spectral information for peak purity assessment. nih.govmdpi.com

An isocratic HPLC method can be developed for the routine analysis of this compound, providing consistent retention times and simplifying the analytical procedure. chromatographyonline.com For more complex samples containing multiple components with a wide range of polarities, a gradient elution method may be necessary to achieve optimal separation. osti.gov

Table 2: Example HPLC Method Parameters for Nitrophenol Analysis

| Parameter | Condition | Reference |

| Column | C18 (Reversed-Phase) | researchgate.net |

| Mobile Phase | Acetonitrile/Water with buffer | chromatographyonline.comsielc.com |

| Detection | UV-Vis (Diode Array Detector) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Injection Volume | 20 µL | chromatographyonline.com |

Sample Preparation and Extraction Protocols for Complex Matrices in Chemical Research

The effective isolation and extraction of this compound from complex matrices are crucial for accurate analysis. The choice of extraction method depends on the nature of the sample (e.g., water, soil, biological fluids).

For aqueous samples, liquid-liquid extraction (LLE) is a common technique. nih.gov The sample is typically acidified to suppress the ionization of the phenolic group and then extracted with a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate. nih.govnih.gov The choice of solvent is critical for achieving high extraction efficiency. researchgate.net

Solid-phase extraction (SPE) offers an alternative to LLE and is often preferred due to its lower solvent consumption and potential for automation. chromatographyonline.com For phenolic compounds, polymeric sorbents or silica-based sorbents with appropriate functional groups can be used. The sample is passed through the SPE cartridge, where the analyte is retained. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of a suitable solvent.

For solid samples like soil or sediment, methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or supercritical fluid extraction (SFE) can be employed. nih.gov These techniques use organic solvents or supercritical fluids (like carbon dioxide) to extract the analyte from the solid matrix. nih.gov The resulting extract is then typically concentrated and may require further cleanup steps before analysis.

Viii. Comparative Analysis of Structural Isomers of Chlorofluoronitrophenols

Impact of Substituent Position on Chemical Reactivity and Selectivity

In the context of SNAr reactions, the nitro group's ability to stabilize the negative charge of the Meisenheimer complex (the intermediate in SNAr) is paramount. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group (typically a halogen).

5-Chloro-2-fluoro-4-nitrophenol: The nitro group is para to the fluorine atom and meta to the chlorine atom. This arrangement strongly activates the fluorine atom for nucleophilic displacement. The fluorine's high electronegativity also contributes to its viability as a leaving group.

2-Chloro-4-fluoro-5-nitrophenol (B1583476): In this isomer, the nitro group is ortho to the fluorine atom and meta to the chlorine atom. Therefore, the fluorine atom is activated towards substitution. The meta position of the nitro group relative to the chlorine may also reduce steric hindrance for reactions at other sites.

The acidity of the phenolic proton is also governed by these electronic effects. A voltammetric study on substituted 4-R-2-nitrophenols demonstrated that the inductive effect of the substituent in the meta position relative to the nitro group significantly determines the reduction potentials. nih.gov This principle suggests that the placement of the halogens relative to the nitro and hydroxyl groups will modulate the pKa of each isomer.

| Isomer | Position of -NO₂ Relative to Halogens | Most Activated Halogen for SNAr | Governing Factor |

|---|---|---|---|

| This compound | para to -F; meta to -Cl | Fluorine | Strong para-activation by the nitro group. |

| 4-Chloro-5-fluoro-2-nitrophenol | ortho to -Cl; meta to -F | Chlorine | Strong ortho-activation by the nitro group. |

| 2-Chloro-4-fluoro-5-nitrophenol | ortho to -F; meta to -Cl | Fluorine | Strong ortho-activation by the nitro group. |

Differential Spectroscopic Signatures of Isomeric Forms (e.g., this compound vs. 4-Chloro-5-fluoro-2-nitrophenol vs. 2-Chloro-4-fluoro-5-nitrophenol)

The distinct electronic environment of each nucleus in the isomeric forms of chlorofluoronitrophenol gives rise to unique spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These differences serve as fingerprints for identifying and distinguishing between the isomers.

NMR Spectroscopy: In ¹H and ¹³C NMR, the chemical shifts are highly sensitive to the electron density around the nuclei. The powerful electron-withdrawing effect of the nitro group and the electronegativity of the halogens cause a downfield shift (deshielding) for nearby protons and carbons. The number of distinct signals and their splitting patterns (J-coupling) are determined by the molecule's symmetry and the connectivity of the atoms.

Each isomer is expected to show two distinct signals in its ¹H NMR spectrum, corresponding to the two protons on the aromatic ring. The chemical shifts and the coupling constants between these protons will differ based on their position relative to the various substituents.

Similarly, each isomer will exhibit six unique signals in its ¹³C NMR spectrum, one for each carbon in the benzene (B151609) ring. The chemical shifts of the carbons bonded to the -OH, -NO₂, -F, and -Cl groups will be particularly characteristic.

Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrational frequencies of functional groups. While all three isomers will show characteristic bands for O-H, C-O, C=C (aromatic), and N=O stretching, the exact wavenumbers will be subtly shifted by the electronic effects of the neighboring substituents. For instance, the position of the strong asymmetric and symmetric stretching bands of the -NO₂ group can be influenced by the adjacent halogen atoms. Spectral data for related compounds like 2-chloro-4-nitrophenol (B164951) shows distinct IR spectra that can be used for identification. nih.govchemicalbook.com

| Isomer | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Key Differentiating IR Bands |

|---|---|---|---|

| This compound | 2 (distinct doublets) | 6 | Shifts in C-F, C-Cl, and NO₂ stretching frequencies due to their relative positions. |

| 4-Chloro-5-fluoro-2-nitrophenol | 2 (distinct doublets) | 6 | Unique fingerprint region and shifts in C-NO₂ band due to ortho-Cl. |

| 2-Chloro-4-fluoro-5-nitrophenol | 2 (distinct doublets) | 6 | Characteristic shifts in C-F and C-NO₂ bands due to ortho-relationship. |

Comparative Computational Studies on Isomeric Electronic and Structural Properties

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into the electronic and structural properties of molecules that are often difficult to measure experimentally. chemrxiv.org By calculating properties such as the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and dipole moment, the intrinsic differences between isomers can be quantified.

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. The isomer that allows for the most effective electronic communication between the electron-donating -OH group and the electron-withdrawing -NO₂ group (i.e., ortho or para relationship) is expected to have the smallest HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. researchgate.net For these isomers, the most negative potential would be localized on the oxygen atoms of the nitro and hydroxyl groups, while the aromatic protons and the carbon atom attached to the nitro group would exhibit positive potential. These maps can visually confirm the most likely sites for electrophilic and nucleophilic attack.

| Isomer | Predicted Relative HOMO-LUMO Gap | Predicted Key MEP Features | Predicted Relative Dipole Moment |

|---|---|---|---|

| This compound | Intermediate | Negative potential on O atoms; Positive potential on H atoms and C-NO₂. | High |

| 4-Chloro-5-fluoro-2-nitrophenol | Smallest | Strong negative potential on O atoms; Enhanced positive character at C-Cl. | Intermediate |

| 2-Chloro-4-fluoro-5-nitrophenol | Small | Strong negative potential on O atoms; Enhanced positive character at C-F. | High |

Synthetic Divergence and Convergence Routes for Isomers in Organic Synthesis

The synthesis of specific chlorofluoronitrophenol isomers requires careful strategic planning, often highlighting the principles of divergent and convergent synthesis.

Divergent Synthesis: This approach involves synthesizing multiple target molecules from a common intermediate by subjecting it to different reaction conditions. For example, the nitration of a chlorofluorophenol could potentially yield a mixture of nitrated isomers. The regioselectivity of the nitration would be directed by the existing hydroxyl and halogen substituents. Separating these isomers, or finding conditions that favor one over the other, is a classic challenge in synthetic chemistry.

Convergent Synthesis: This strategy involves preparing different starting materials and then combining them in the final stages to produce the target molecule. For the isomers , this would likely involve separate, distinct synthetic pathways tailored to achieve the specific substitution pattern of each target.

For instance, the synthesis of 2-Chloro-4-fluoro-5-nitrophenol has been achieved by treating a precursor with sodium bicarbonate in methanol (B129727) and water, resulting in a high yield. chemicalbook.com A different approach is seen in the synthesis of 4-chloro-2-nitrophenol, which can be prepared by the hydrolysis of one chlorine atom in 2,5-dichloro-nitrobenzene using sodium hydroxide (B78521), a reaction that often requires high temperatures. sciencemadness.org

A plausible divergent route could start with a single dichlorofluorobenzene. Nitration followed by selective nucleophilic substitution of one chlorine atom with a hydroxide or methoxide (B1231860) group could, in principle, lead to different isomers depending on which chlorine is substituted. However, controlling this selectivity is difficult. Therefore, more practical syntheses are often convergent, starting from precursors that already have some of the substituents in the desired locations.

Plausible Convergent Synthetic Routes:

For this compound:

Start with 4-chloro-1-fluorobenzene.

Nitrate (B79036) the ring (directing effects would need careful consideration).

Introduce the hydroxyl group, possibly via a nucleophilic substitution of an additional, more labile group or through a more complex multi-step sequence.

For 4-Chloro-5-fluoro-2-nitrophenol:

Start with 1-chloro-2-fluorobenzene.

Nitrate the ring to introduce the nitro group at the 4-position.

Introduce the hydroxyl group at the 5-position.

For 2-Chloro-4-fluoro-5-nitrophenol:

Start with 2-chloro-4-fluorophenol.

Perform a regioselective nitration to introduce the nitro group at the 5-position, directed by the existing groups.

These distinct pathways underscore how the synthesis of each isomer requires a unique strategic approach, tailored to control the regiochemistry of the substitution reactions.

Ix. Emerging Research Frontiers and Future Perspectives for 5 Chloro 2 Fluoro 4 Nitrophenol Research

Exploration of Novel Catalytic Transformations Involving the Compound

The reactivity of 5-Chloro-2-fluoro-4-nitrophenol is largely dictated by its functional groups: the hydroxyl, chloro, fluoro, and nitro groups. Future research will likely focus on developing novel catalytic systems that can selectively target and transform these groups.

Selective C-Cl and C-F Bond Activation: While challenging, the selective catalytic activation of the C-Cl and C-F bonds would open up new avenues for derivatization. This could involve the use of transition metal catalysts, such as those based on palladium, nickel, or copper, with specifically designed ligands to achieve regioselectivity.

Asymmetric Catalysis: The synthesis of chiral derivatives from this compound is a significant area for exploration. The development of chiral catalysts for reactions such as asymmetric hydrogenation of the nitro group or asymmetric nucleophilic aromatic substitution could lead to the production of enantiomerically pure compounds with potential applications in pharmaceuticals and materials science.

Photocatalysis and Electrocatalysis: These emerging fields offer green and sustainable alternatives to traditional thermal reactions. The application of photocatalysts or electrocatalytic methods for the transformation of this compound, for instance in reduction or coupling reactions, could lead to milder reaction conditions and unique reactivity patterns.

Biocatalysis: The use of enzymes or whole-cell systems for the transformation of this compound is a promising green chemistry approach. For example, nitroreductases could be employed for the selective reduction of the nitro group under mild conditions. Research into the degradation of chlorinated nitrophenols by bacterial strains has identified pathways that could be harnessed for bioremediation and biocatalytic synthesis. researchgate.netacs.org

The catalytic reduction of nitrophenols, in general, is a widely studied model reaction to evaluate the efficacy of new catalytic materials. oiccpress.comnih.gov This body of research provides a strong foundation for exploring novel catalysts for the transformation of this compound.

Development of Advanced and Sustainable Synthetic Methodologies

The drive towards greener and more sustainable chemical processes is a major trend in modern chemistry. For this compound, this translates to the development of synthetic methods that are more efficient, generate less waste, and utilize safer reagents and solvents.

Atom Economy: Future synthetic routes will aim to maximize the incorporation of all atoms from the starting materials into the final product. This can be achieved through the design of addition reactions and the minimization of protecting group strategies.

Renewable Feedstocks: While currently synthesized from petroleum-derived starting materials, future research may explore the possibility of producing this compound or its precursors from renewable resources.

Solvent Selection: The use of greener solvents, such as water, supercritical fluids, or ionic liquids, in the synthesis and transformations of this compound will be a key area of focus.

One patented method for a related compound, 4-chloro-2-fluoro-5-nitroacetophenone, highlights the use of a multi-step synthesis involving Friedel-Crafts acylation and a Sandmeyer reaction, which offers a versatile route with high yields. google.com Adapting and optimizing such routes with a focus on sustainability will be a key research direction.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of automated and high-throughput technologies is revolutionizing chemical synthesis and process development.

Flow Chemistry: The synthesis of this compound and its derivatives in continuous flow reactors offers several advantages over traditional batch processing. These include improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for seamless integration of reaction, separation, and analysis steps. The precise control over reaction parameters in flow systems can lead to higher yields and purities.

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a large number of reaction conditions, catalysts, and solvents. This approach can be used to quickly identify optimal conditions for the synthesis and transformation of this compound, significantly accelerating the research and development process. For instance, in the development of a kinase inhibitor, high-throughput screening was employed to optimize a key nucleophilic aromatic substitution (SNAr) reaction. acs.org

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. The use of advanced in-situ analytical techniques allows for the real-time monitoring of chemical reactions as they occur.

Spectroscopic Methods: Techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the formation of intermediates and the consumption of reactants in real-time. This data is essential for elucidating reaction pathways and identifying potential bottlenecks. Spectroscopic data for the related compound 2-chloro-4-fluoro-5-nitrophenol (B1583476) is available and serves as a reference. nih.gov

Mass Spectrometry: Real-time mass spectrometry techniques can be used to monitor the evolution of species in the reaction mixture, providing insights into the reaction kinetics and mechanism.

Calorimetry: Reaction calorimetry can be used to measure the heat flow of a reaction in real-time, providing critical data for safety assessment and process scale-up.

The application of these techniques will enable a more detailed understanding of the chemical transformations involving this compound, leading to more robust and efficient processes.

Theoretical Contributions to Reaction Pathway Prediction and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound and its reaction intermediates, providing information about their stability and reactivity. This can help in predicting the most likely reaction pathways and understanding the role of catalysts.

Transition State Theory: By calculating the energies of transition states, computational models can predict reaction rates and selectivities. This information is invaluable for designing more efficient synthetic routes and novel catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound and its reactants in solution, providing insights into solvation effects and the dynamics of the reaction process.

By combining theoretical calculations with experimental results, researchers can gain a comprehensive understanding of the chemistry of this compound, paving the way for the rational design of new reactions and applications.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-chloro-2-fluoro-4-nitrophenol, and what methodological approaches address them?